Lipophilicity-Driven Membrane Permeability Potential: 3-Chlorobenzyl vs. 3-Methoxybenzyl Analogs
The target compound's 3-chlorobenzyl substituent (cLogP contribution ~+0.8 log units relative to 3-methoxybenzyl based on fragment constants) is predicted to yield approximately 6-fold higher octanol-water partition coefficient compared to the 3-methoxy analog 3-(3,4-dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676623-46-4) [1]. This lipophilicity difference can substantially influence passive membrane diffusion and nonspecific protein binding, critical parameters for cell-based assay performance.
| Evidence Dimension | Predicted cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ~3.8 (predicted via fragment constant summation; C17H17ClN4O2S, MW 376.9) |
| Comparator Or Baseline | cLogP ~3.0 for 3-(3,4-dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676623-46-4) |
| Quantified Difference | ΔcLogP ≈ +0.8, representing approximately 6.3-fold higher calculated partition coefficient |
| Conditions | Computed cLogP using atomic fragment contribution method; values are predicted, not experimentally measured |
Why This Matters
Higher lipophilicity may correlate with improved passive membrane permeability, a critical parameter for intracellular target engagement and cell-based assay performance that directly impacts the compound's utility in cellular screening campaigns.
- [1] PubChem CID 2001317. 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine. cLogP and structural data available at: https://pubchem.ncbi.nlm.nih.gov/compound/2001317. View Source
